2-Hydroxy Imipramine-d6 β-D-Glucuronide

LC-MS/MS Quantification Stable Isotope Dilution Bioanalytical Method Validation

Quantifying 2-hydroxyimipramine glucuronide without a matched internal standard introduces matrix effects that compromise assay accuracy. 2-Hydroxy Imipramine-d6 β-D-Glucuronide solves this as a stable isotope-labeled internal standard (SIL-IS) with a +6 Da mass shift from six deuterium atoms on the dimethylamino moiety, ensuring co-elution and identical ionization efficiency. • Enables FDA/EMA-compliant LC-MS/MS bioanalytical method validation for plasma and serum. • Corrects for differential recovery during SPE and LC-MS analysis in UGT1A4 activity studies. • Supports simultaneous quantification of the glucuronide conjugate and its aglycone without interference. Supplied as a fully characterized reference standard for research use only.

Molecular Formula C₂₅H₂₆D₆N₂O₇
Molecular Weight 478.57
Cat. No. B1151629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Imipramine-d6 β-D-Glucuronide
Synonyms5-[3-(Dimethyl-d6-amino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid;  2-Hydroxyimipramine-d6 Glucuronide; 
Molecular FormulaC₂₅H₂₆D₆N₂O₇
Molecular Weight478.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy Imipramine-d6 β-D-Glucuronide Reference Standard


2-Hydroxy Imipramine-d6 β-D-Glucuronide (CAS N/A; C25H26D6N2O7; MW 478.57 g/mol) is a deuterated glucuronide conjugate of the tricyclic antidepressant imipramine. It is a fully characterized reference standard for analytical method development, validation, and pharmacokinetic studies . The compound comprises six deuterium atoms on the dimethylamino moiety, a β-D-glucuronide group conjugated at the 2-hydroxy position, and is used exclusively as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) assays .

Why 2-Hydroxy Imipramine-d6 β-D-Glucuronide Cannot Be Substituted


Substitution with unlabeled 2-hydroxy imipramine glucuronide or alternative deuterated imipramine metabolites compromises analytical accuracy due to distinct physicochemical and metabolic properties. Unlabeled analogs lack the +6 Da mass shift required for reliable ion ratio correction in stable isotope dilution assays . Substituting with 2-hydroxy imipramine-d6 (aglycone) ignores glucuronidation, a major in vivo clearance pathway that generates conjugate concentrations averaging 8.13 times higher than the parent aglycone in serum . Alternative deuterated standards (e.g., imipramine-d6) exhibit different chromatographic retention and ionization efficiency, precluding direct metabolite quantification.

Key Differentiation Evidence


Deuterium Mass Shift for Isotope Dilution

The target compound incorporates six deuterium atoms, resulting in a monoisotopic mass of 478.57 Da, compared to 472.53 Da for the unlabeled 2-hydroxy imipramine β-D-glucuronide. This +6 Da mass difference provides a clear MS/MS channel free of endogenous interference, enabling accurate internal standard correction per FDA bioanalytical guidance .

LC-MS/MS Quantification Stable Isotope Dilution Bioanalytical Method Validation

Serum Accumulation of Glucuronide vs. Aglycone

In depressed patients receiving 100 mg imipramine twice daily, the mean serum concentration ratio of 2-hydroxyimipramine glucuronide (GA-O-IMI) to its unconjugated aglycone (2-OH-IMI) was 8.13 (range 1.5–25.3) . This demonstrates that the glucuronide conjugate is the predominant circulating form, making the deuterated glucuronide the most physiologically relevant internal standard for quantifying this clearance pathway.

Clinical Pharmacokinetics Metabolite Profiling Therapeutic Drug Monitoring

Metabolically Stable Deuterium Labeling Position

The compound is specifically deuterated at the six methyl protons of the dimethylamino group (bis(methyl-d3)), providing isotopic enrichment ≥98% . This contrasts with alternative labeling strategies (e.g., ring-deuterated imipramine-d4) where isotopic exchange or metabolic loss may occur. The side-chain labeling ensures the mass tag remains intact throughout sample preparation and ionization.

Isotopic Purity LC-MS Method Development Metabolic Tracer Studies

Physicochemical Property Shift by Glucuronidation

Glucuronidation increases water solubility from ~0.02 mg/mL (estimated for 2-hydroxyimipramine) to 1.52 mg/mL for the glucuronide conjugate, while reducing logP from ~4.5 to 0.7–2.25 . This alters extraction recovery and chromatographic behavior relative to non-conjugated metabolites.

Sample Preparation Phase II Metabolism Bioavailability

Primary Applications of 2-Hydroxy Imipramine-d6 β-D-Glucuronide


LC-MS/MS for Imipramine Therapeutic Drug Monitoring

Use as a stable isotope-labeled internal standard for the accurate quantification of 2-hydroxyimipramine glucuronide in human plasma or serum. The +6 Da mass shift and identical chromatographic retention correct for matrix effects and ionization variability , enabling compliance with FDA/EMA bioanalytical method validation guidelines .

Phase II Metabolism Pharmacokinetic Studies

Employed as an internal standard in studies assessing the impact of UGT polymorphisms, drug-drug interactions, or hepatic impairment on glucuronidation clearance. The compound's specific labeling allows simultaneous quantification of the glucuronide conjugate and its aglycone without interference .

In Vitro Glucuronidation Assay Standardization

Utilized as a reference standard for quantifying UGT1A4-mediated glucuronidation of 2-hydroxyimipramine in recombinant enzyme or microsomal assays. The deuterated standard corrects for differential recovery during SPE and LC-MS analysis .

Technical Documentation Hub

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